molecular formula C17H14N2O B8603021 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile

Cat. No.: B8603021
M. Wt: 262.30 g/mol
InChI Key: UOLVQYDUVGYHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry. The benzyloxy group attached to the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-benzyloxyindole.

    Nitrile Introduction: The nitrile group is introduced through a reaction with acetonitrile under specific conditions.

    Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Methoxy-1H-indol-3-yl)acetonitrile: Similar structure with a methoxy group instead of a benzyloxy group.

    2-(7-Hydroxy-1H-indol-3-yl)acetonitrile: Contains a hydroxy group instead of a benzyloxy group.

    2-(7-Ethoxy-1H-indol-3-yl)acetonitrile: Features an ethoxy group in place of the benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-(7-phenylmethoxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C17H14N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2

InChI Key

UOLVQYDUVGYHNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC#N

Origin of Product

United States

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